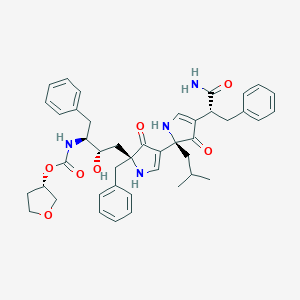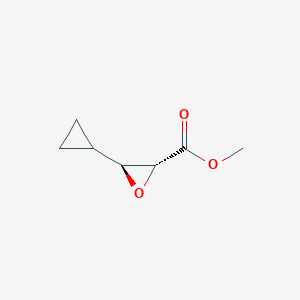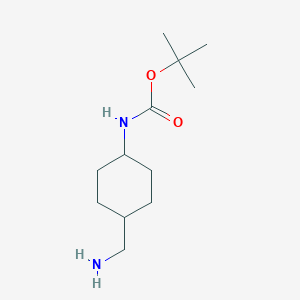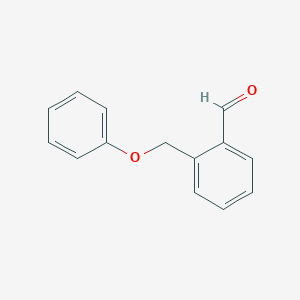
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate, also known as ECAQ, is a chemical compound that has been widely used in scientific research. It is a quinoline-based derivative that has shown promising results in various fields of research.
作用机制
The mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is not fully understood. However, it has been proposed that Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate exerts its biological activity by inhibiting the enzymes involved in various cellular processes. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by inhibiting the activity of the parasite's proteasome. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to inhibit the growth of Candida albicans, a fungus that causes various infections.
实验室实验的优点和局限性
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to be effective against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics. However, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has some limitations as well. It has been found to be cytotoxic to normal cells at high concentrations, which limits its use in vivo. Additionally, the mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for the research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate. One possible direction is the development of new derivatives of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate with improved efficacy and reduced toxicity. Another direction is the investigation of the mechanism of action of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate to optimize its use in various applications. Additionally, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate can be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. The use of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate as a fluorescent probe for the detection of metal ions can also be further explored. Overall, the research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has shown promising results, and further studies can lead to the development of new treatments and diagnostic tools.
Conclusion:
In conclusion, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate is a quinoline-based derivative that has shown promising results in various fields of research. Its synthesis method is simple and can be easily scaled up. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been found to be effective against cancer, malaria, and fungal infections. However, its cytotoxicity to normal cells at high concentrations limits its use in vivo. The research on Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has several future directions, including the development of new derivatives and the investigation of its mechanism of action. Overall, Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has the potential to be a valuable tool in scientific research and the development of new treatments and diagnostic tools.
合成方法
The synthesis of Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate involves the condensation reaction of ethyl 2-cyanoacetate with 2-diethylaminoethyl 4-chloro-3-oxobutanoate in the presence of sodium ethoxide. The resulting product is then treated with quinoline-2-carbaldehyde to obtain Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has been extensively used in scientific research due to its various applications. It has been studied for its anticancer, antimalarial, and antifungal properties. Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate has also been found to be effective against multidrug-resistant bacteria. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
属性
CAS 编号 |
194713-18-3 |
|---|---|
分子式 |
C19H21N3O3 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
ethyl 2-cyano-2-[4-(diethylcarbamoyl)quinolin-2-yl]acetate |
InChI |
InChI=1S/C19H21N3O3/c1-4-22(5-2)18(23)14-11-17(15(12-20)19(24)25-6-3)21-16-10-8-7-9-13(14)16/h7-11,15H,4-6H2,1-3H3 |
InChI 键 |
NGNUSFJQSFZBSF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
规范 SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
同义词 |
Ethyl alpha-cyano-4-((diethylamino)carbonyl)-2-quinolineacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)







![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

